molecular formula C12H17NO B13536047 (2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanamine

(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanamine

Cat. No.: B13536047
M. Wt: 191.27 g/mol
InChI Key: BYZMPAJIMMIPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanamine is an organic compound with a complex structure that includes a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanamine typically involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with a suitable amine source. One common method is the reductive amination of the corresponding aldehyde or ketone derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzopyran derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with biological pathways could lead to the development of new treatments for various diseases .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies .

Mechanism of Action

The mechanism of action of (2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)methanamine is unique due to its specific combination of a benzopyran ring and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(2,2-dimethyl-3,4-dihydrochromen-6-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-4,7H,5-6,8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZMPAJIMMIPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.